(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine
Overview
Description
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C8H10F2N2 It is characterized by the presence of a difluoroethyl group and a pyridin-3-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of 2,2-difluoroethylamine with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The pyridin-3-ylmethyl group contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoroethyl)(pyridin-2-ylmethyl)amine
- (2,2-Difluoroethyl)(pyridin-4-ylmethyl)amine
- (2,2-Difluoroethyl)(pyrimidin-5-ylmethyl)amine
Uniqueness
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity differently compared to its isomers. The presence of the difluoroethyl group also imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAMADABUKNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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